molecular formula C12H15ClO B2555074 2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one CAS No. 571155-28-7

2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one

Cat. No.: B2555074
CAS No.: 571155-28-7
M. Wt: 210.7
InChI Key: OSAHTYSEKMOORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one typically involves the chlorination of 1-(2,4,5-trimethylphenyl)propan-1-one. This reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using specialized equipment and reagents to control the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one involves its interaction with specific molecular targets. The chlorine atom can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,4,6-trimethylphenyl)propan-1-one
  • 2-Chloro-1-(3,4,5-trimethylphenyl)propan-1-one
  • 2-Chloro-1-(2,3,4-trimethylphenyl)propan-1-one

Uniqueness

2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one is unique due to the specific positioning of the chlorine atom and the trimethylphenyl group. This unique structure influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-1-(2,4,5-trimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-7-5-9(3)11(6-8(7)2)12(14)10(4)13/h5-6,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAHTYSEKMOORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)C(C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.